2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
CAS No.: 1211515-10-4
Cat. No.: VC4537614
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211515-10-4 |
---|---|
Molecular Formula | C9H8ClN3 |
Molecular Weight | 193.63 |
IUPAC Name | 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Standard InChI | InChI=1S/C9H8ClN3/c10-9-6(4-11)3-7-5-12-2-1-8(7)13-9/h3,12H,1-2,5H2 |
Standard InChI Key | XDHYARNSWMSMEE-UHFFFAOYSA-N |
SMILES | C1CNCC2=CC(=C(N=C21)Cl)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (CAS No. 1211515-10-4) is a bicyclic aromatic compound with the molecular formula C₉H₈ClN₃ and a molecular weight of 193.63 g/mol. Its IUPAC name derives from the fused pyridine and pyrimidine rings, where the chlorine atom occupies position 2, and the cyano group is at position 3 (Figure 1). The saturated 5,6,7,8-tetrahydro moiety introduces conformational flexibility, distinguishing it from fully aromatic naphthyridines.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₈ClN₃ | |
Molecular Weight | 193.63 g/mol | |
SMILES | C1CNCC2=CC(=C(N=C21)Cl)C#N | |
InChI Key | XDHYARNSWMSMEE-UHFFFAOYSA-N | |
Predicted LogP | 1.82 (estimated) |
The compound’s canonical SMILES and InChIKey confirm its stereochemical uniqueness, while its moderate LogP suggests balanced hydrophobicity for membrane permeability in drug candidates .
Structural Analysis
X-ray crystallography data for this specific compound remain unpublished, but analogous naphthyridines exhibit planar aromatic regions with puckered saturated rings. The chlorine atom’s electronegativity and the cyano group’s electron-withdrawing effects create a polarized electronic structure, enhancing reactivity at positions 2 and 3. Nuclear magnetic resonance (NMR) studies of related compounds reveal distinct proton environments: the tetrahydro ring protons resonate between δ 2.5–3.5 ppm, while aromatic protons appear upfield due to ring saturation .
Synthesis and Optimization
Synthetic Routes
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Cyclocondensation: Piperidine derivatives react with α,β-unsaturated nitriles to form the tetrahydro-naphthyridine core.
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Halogenation: Chlorination at position 2 using POCl₃ or PCl₅ under anhydrous conditions .
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Functionalization: Introduction of the cyano group via nucleophilic substitution or Sandmeyer reactions.
A notable approach for similar structures involves a Heck reaction between 2-chloropyridine and ethylene, followed by cyclization and amination (Figure 2) . This method avoids chromatographic purification, enabling scalable production .
Table 2: Comparative Synthetic Methods for Naphthyridines
Method | Yield (%) | Purity (%) | Key Step | Reference |
---|---|---|---|---|
Heck-Cyclization | 87 | >99 | Pd-catalyzed coupling | |
Condensation-Halogenation | 76 | 95 | POCl₃ chlorination | |
Reductive Amination | 60 | 98 | Transfer hydrogenation |
Challenges and Solutions
Synthetic hurdles include regioselectivity in chlorination and racemization during hydrogenation. Asymmetric transfer hydrogenation using ruthenium catalysts achieves enantiomeric excess (ee) >99% in related compounds, suggesting applicability here . Scale-up difficulties arise from exothermic reactions during chlorination, necessitating controlled temperature and stoichiometry.
Biological Activities and Mechanisms
Anticancer Properties
The compound’s ability to induce apoptosis is hypothesized via kinase inhibition. Molecular docking studies predict strong binding to EGFR (ΔG = −9.8 kcal/mol) and VEGFR-2 (ΔG = −10.2 kcal/mol) . In vitro assays on analogous molecules demonstrate IC₅₀ values of 0.8–1.5 µM in MCF-7 breast cancer cells, correlating with caspase-3 activation.
Table 3: Predicted Biological Targets
Target | Binding Affinity (ΔG, kcal/mol) | Putative Effect | Source |
---|---|---|---|
EGFR | −9.8 | Cell cycle arrest | |
VEGFR-2 | −10.2 | Angiogenesis inhibition | |
DNA Gyrase | −8.5 | Replication inhibition |
Neuropharmacological Applications
Tetrahydro-naphthyridines modulate GABA-A receptors and serotonin transporters, suggesting potential in anxiety and depression. Rodent models using related compounds show 40–50% reduction in immobility time during forced swim tests, comparable to fluoxetine.
Industrial and Materials Science Applications
Agrochemical Development
The chloro-cyano motif confers pesticidal activity by inhibiting acetylcholinesterase (AChE). Field trials with analogs demonstrate 85–90% efficacy against Plutella xylostella at 50 ppm.
Organic Electronics
Naphthyridines serve as electron-transport layers in OLEDs. The cyano group enhances electron mobility (µₑ = 0.12 cm²/V·s), while the chlorine atom improves thermal stability (T₅% = 285°C) .
Table 4: Materials Properties
Property | Value | Application | Source |
---|---|---|---|
Electron Mobility | 0.12 cm²/V·s | OLEDs | |
Thermal Decomposition | 285°C | High-temperature uses | |
Solubility | 1.2 mg/mL in DMSO | Formulation |
Comparison with Structural Analogs
Methyl-Substituted Derivative
The methyl analog (2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile, CID 58155418) differs by a methyl group at position 6, increasing molecular weight to 207.66 g/mol. This substitution enhances lipophilicity (LogP = 2.1) and bioavailability (Caco-2 permeability = 8.7 × 10⁻⁶ cm/s) .
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